{(2E)-2-[(2E)-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
{(2E)-2-[(2E)-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that features a thiazolidine ring, a hydrazone linkage, and a dichlorobenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(2E)-2-[(2E)-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization to Form the Thiazolidine Ring: The hydrazone is then reacted with thioglycolic acid under acidic conditions to induce cyclization, forming the thiazolidine ring.
Acetylation: The final step involves the acetylation of the thiazolidine ring to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents at the dichlorobenzyl ether group.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {(2E)-2-[(2E)-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
{(2E)-2-[(2E)-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
{(2E)-2-[(2E)-{4-[(3,4-dichlorobenzyl)oxy]-3-propoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The unique combination of the dichlorobenzyl ether group, the hydrazone linkage, and the thiazolidine ring in {(2E)-2-[(2E)-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O5S/c1-2-30-17-8-12(10-24-26-21-25-20(29)18(32-21)9-19(27)28)4-6-16(17)31-11-13-3-5-14(22)15(23)7-13/h3-8,10,18H,2,9,11H2,1H3,(H,27,28)(H,25,26,29)/b24-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQGONYHIKSITM-YSURURNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)OCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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